molecular formula C10H18O6 B12688281 1-Methylpropane-1,3-diyl bislactate CAS No. 79495-74-2

1-Methylpropane-1,3-diyl bislactate

Cat. No.: B12688281
CAS No.: 79495-74-2
M. Wt: 234.25 g/mol
InChI Key: DTDLSUQWGODPJV-UHFFFAOYSA-N
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Description

1-Methylpropane-1,3-diyl bislactate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanoic acid and is characterized by the presence of two lactate groups attached to a 1-methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpropane-1,3-diyl bislactate can be synthesized through the esterification of 1-methylpropane-1,3-diol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpropane-1,3-diyl bislactate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactate groups to hydroxyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Ester derivatives with different substituents.

Scientific Research Applications

1-Methylpropane-1,3-diyl bislactate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential as a biodegradable polymer precursor.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of biodegradable plastics and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-methylpropane-1,3-diyl bislactate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydrolysis to release lactic acid, which can then participate in metabolic pathways such as the citric acid cycle. The ester groups in the compound can also interact with enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

    1,3-Propanediol: A diol with similar structural features but without the lactate groups.

    Lactic Acid: A simple hydroxy acid that forms the lactate groups in 1-methylpropane-1,3-diyl bislactate.

    Propanoic Acid: The parent acid from which the lactate groups are derived.

Uniqueness: this compound is unique due to the presence of two lactate groups attached to a 1-methylpropane backbone. This structure imparts specific chemical and physical properties, such as enhanced biodegradability and biocompatibility, making it suitable for various applications in research and industry.

Properties

CAS No.

79495-74-2

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

3-(2-hydroxypropanoyloxy)butyl 2-hydroxypropanoate

InChI

InChI=1S/C10H18O6/c1-6(16-10(14)8(3)12)4-5-15-9(13)7(2)11/h6-8,11-12H,4-5H2,1-3H3

InChI Key

DTDLSUQWGODPJV-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(C)O)OC(=O)C(C)O

Origin of Product

United States

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